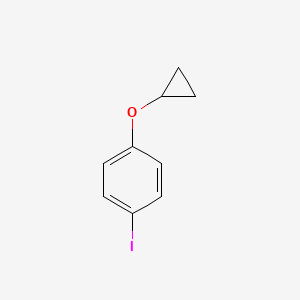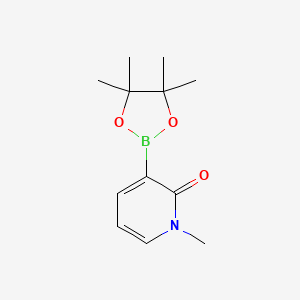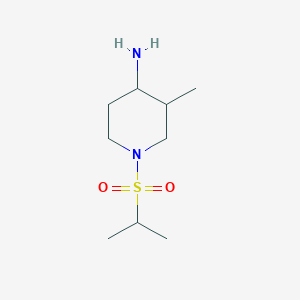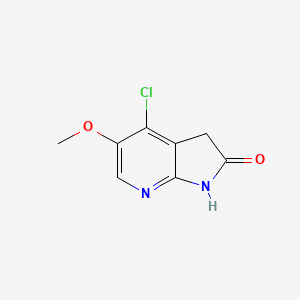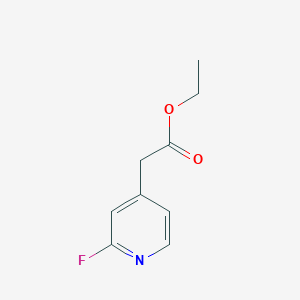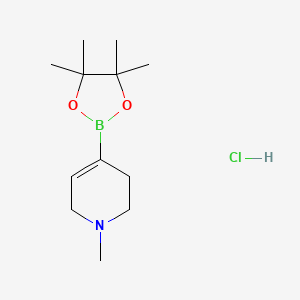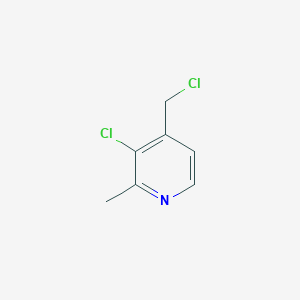
3-Chloro-4-(chloromethyl)-2-methylpyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Chloro-4-(chloromethyl)pyridine hydrochloride involves various methods . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under certain conditions .Chemical Reactions Analysis
3-Chloro-4-(chloromethyl)pyridine hydrochloride is commonly used as a reagent in organic synthesis. It has been used in the synthesis of several drugs, including anti-cancer agents, anti-inflammatory drugs, and antidepressants. This compound has also been used in the synthesis of several agrochemicals.Applications De Recherche Scientifique
-
Synthesis and application of trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Method : The synthesis and applications of TFMP involve various chemical reactions, including vapor-phase reactions .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Strategies for synthesis of 1,2,4-triazole-containing scaffolds
- Field : Pharmaceutical Chemistry
- Application : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
- Method : The synthesis of these privileged scaffolds involves various chemical reactions .
- Results : The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .
-
3-(Chloromethyl)benzoic acid
- Field : Organic Chemistry
- Application : 3-(Chloromethyl)benzoic acid is a meta-substituted benzoic acid derivative. It’s used as a building block in organic synthesis .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
- Results : The outcomes obtained would also depend on the specific synthesis. For example, it could be used to synthesize more complex organic compounds .
-
2-Pyrrolidinone, 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-
- Field : Organic Chemistry
- Application : This compound is a derivative of 2-Pyrrolidinone, which is a common scaffold in pharmaceuticals and other biologically active compounds .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
- Results : The outcomes obtained would also depend on the specific synthesis. For example, it could be used to synthesize more complex organic compounds .
-
Synthesis of anti-depressant molecules
- Field : Pharmaceutical Chemistry
- Application : The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry. Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
- Results : The outcomes obtained would also depend on the specific synthesis. For example, it could be used to synthesize more complex organic compounds .
-
Nucleophilic substitution in nitroarenes
- Field : Organic Chemistry
- Application : Nucleophilic substitution in electron-deficient arenes is one of the fundamental processes in organic chemistry .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
- Results : The outcomes obtained would also depend on the specific synthesis. For example, it could be used to synthesize more complex organic compounds .
Safety And Hazards
Propriétés
IUPAC Name |
3-chloro-4-(chloromethyl)-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-5-7(9)6(4-8)2-3-10-5/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHHEBDWVDRIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(chloromethyl)-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



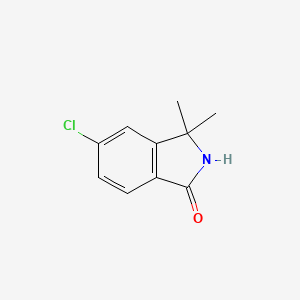
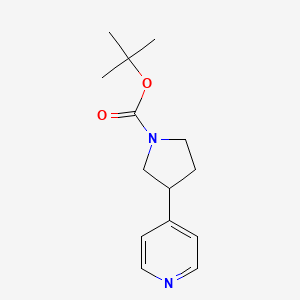
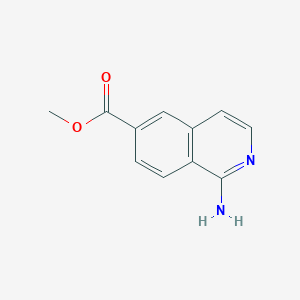
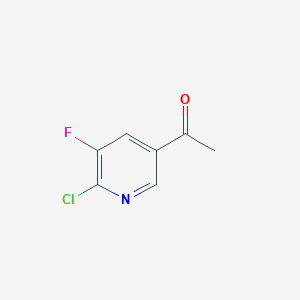
![Methyl 6-(bromomethyl)benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1430870.png)
